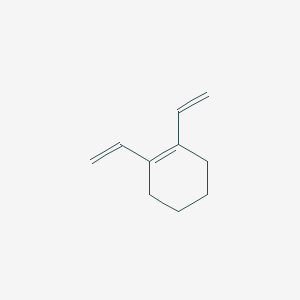![molecular formula C17H13NO2S2 B14639184 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- CAS No. 55111-70-1](/img/structure/B14639184.png)
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- typically involves the cyclocondensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization with α-haloketones . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity through techniques like green chemistry and nano-catalysis .
Análisis De Reacciones Químicas
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- undergoes various chemical reactions, including:
Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- has been extensively studied for its scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like aldose reductase, which plays a role in diabetic complications . The compound also interferes with the cell cycle of cancer cells, leading to apoptosis or programmed cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- can be compared with other thiazolidinone derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound shares a similar structure but differs in its pharmacological properties and applications.
5-Methyl-4-thiazolidinones: These derivatives have shown antitubercular activity and are structurally similar but possess different biological activities.
The uniqueness of 4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo- lies in its diverse range of biological activities and its potential as a lead compound in drug development .
Propiedades
Número CAS |
55111-70-1 |
|---|---|
Fórmula molecular |
C17H13NO2S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-9-7-12(8-10-14)11-15-16(19)18(17(21)22-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
PLCADXKCEUVCGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
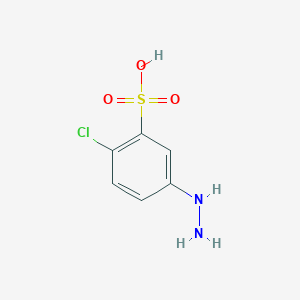
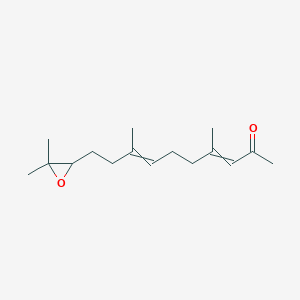
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

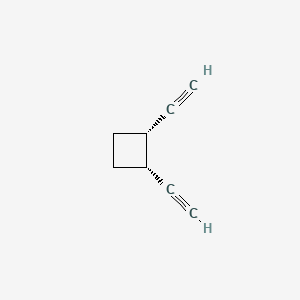
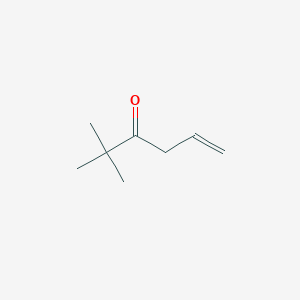
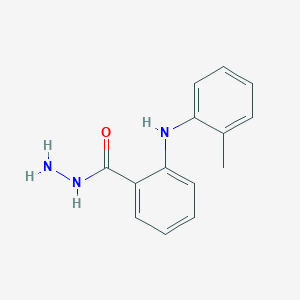
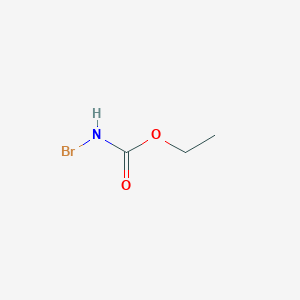
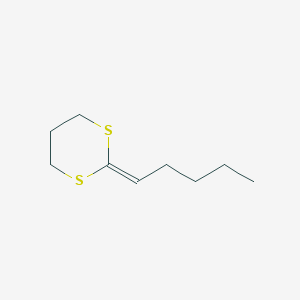
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
